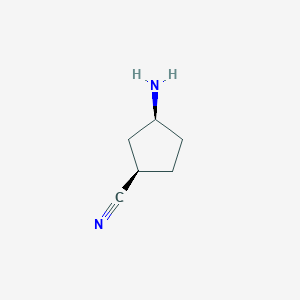

(1R,3S)3-aMinocyclopentacynide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carbonitrile |

InChI |

InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m1/s1 |

InChI Key |

PKTNSCWXNMMDQK-RITPCOANSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C#N)N |

Canonical SMILES |

C1CC(CC1C#N)N |

Origin of Product |

United States |

Significance of Chiral Cyclopentane Derivatives in Synthetic Chemistry

Chiral cyclopentane (B165970) derivatives are fundamental building blocks in the synthesis of a wide array of biologically active compounds and complex organic molecules. nih.gov Their rigid, five-membered ring structure provides a well-defined conformational framework, which is crucial for establishing specific interactions with biological targets such as enzymes and receptors. The ability to control the stereochemistry of substituents on the cyclopentane ring is of paramount importance in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities.

The construction of cyclopentane rings with multiple, well-defined stereocenters presents a significant challenge for synthetic chemists. nih.gov However, the development of asymmetric synthesis methodologies has provided powerful tools to access these valuable structures. uwindsor.ca These methods include the use of chiral catalysts, chiral auxiliaries, and the derivatization of naturally occurring chiral molecules. uwindsor.caacs.org The cyclopentenone unit, for instance, is a versatile synthon for creating a variety of bioactive molecules. acs.org The ability to synthesize enantiomerically pure cyclopentane derivatives is critical for the development of new pharmaceuticals, agrochemicals, and advanced materials. aaronchem.comchemimpex.com

Overview of the 1r,3s Stereochemistry and Its Importance

The designation "(1R,3S)" refers to the specific spatial arrangement of substituents on the cyclopentane (B165970) ring, as defined by the Cahn-Ingold-Prelog priority rules. In the context of 3-aminocyclopentanecarbonitrile (B2427699), this means the amino group and the carbonitrile group have a defined orientation relative to each other. This precise stereochemistry is not merely a structural detail; it is often the key determinant of a molecule's biological function and chemical reactivity.

The unique stereochemical properties of compounds with the (1R,3S) configuration, such as (1R,3S)-3-Aminocyclopentanecarboxylic acid (a related compound), allow researchers to investigate enantioselective reactions and design catalysts for specific chemical transformations. The defined spatial arrangement of functional groups in these molecules is crucial for their interaction with biological targets, influencing everything from receptor binding to enzyme inhibition. For example, the enantiomer (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is known to be a selective antagonist for metabotropic glutamate (B1630785) receptors, highlighting the critical role of stereochemistry in biological activity. jagiellonskiecentruminnowacji.plresearchgate.net

Research Landscape of Chiral Aminocyclopentane Derivatives

Asymmetric Synthesis Approaches to the (1R,3S)-3-aminocyclopentane Ring System

The creation of the specific (1R,3S) stereochemistry on a cyclopentane (B165970) ring necessitates the use of asymmetric synthesis techniques. These methods establish the required chirality during the formation of the ring or in key functionalization steps.

Chiral Auxiliary-Mediated Asymmetric Cycloaddition Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereochemistry is set, the auxiliary is removed. This strategy is effective for controlling the stereochemistry of cycloaddition reactions that form the cyclopentane ring.

One common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids or camphor. wikipedia.org For instance, oxazolidinones, popularized by David A. Evans, can be used as chiral auxiliaries in various transformations, including cycloadditions. wikipedia.org In a relevant synthetic context, a chiral auxiliary can be attached to a dienophile, which then undergoes a [3+2] cycloaddition with a suitable three-carbon component. The steric bulk and electronic properties of the auxiliary direct the approach of the reacting species, favoring the formation of one diastereomer over the others.

While direct examples for (1R,3S)-3-aminocyclopentanecarbonitrile are not extensively documented, the synthesis of related cyclic amino acids often employs this strategy. For example, the Schöllkopf chiral auxiliary, a bis-lactim ether derived from a dipeptide, is used for the stereoselective synthesis of α-amino acids and can be adapted for cyclic systems. researchgate.net The general principle involves the alkylation of the chiral auxiliary with a bifunctional electrophile that can subsequently be cyclized to form the cyclopentane ring. The diastereoselectivity of these reactions is often high, as shown in the table below for related systems.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Aldol Reaction | >99% | wikipedia.org |

| Pseudoephenamine | Alkylation | Often >98% | nih.gov |

| Schöllkopf Auxiliary | Alkylation/Cyclization | >95% | researchgate.net |

This table presents typical diastereoselectivities achieved with common chiral auxiliaries in reactions that can be applied to the synthesis of chiral cyclopentane systems.

After the cycloaddition and removal of the auxiliary, the resulting intermediate, often a carboxylic acid or ester, can be converted to the desired nitrile functionality through standard functional group transformations.

Enantioselective Catalysis in Cyclopentane Formation

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. uclm.es Various catalytic systems have been developed for the enantioselective formation of cyclopentane rings.

One powerful method is the palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with various partners. researchgate.net By using a chiral phosphine (B1218219) ligand, the palladium catalyst can create a chiral environment that directs the cycloaddition to produce a cyclopentane ring with high enantioselectivity. This strategy can set multiple stereocenters in a single step.

Another approach is organocatalysis, which uses small organic molecules as catalysts. For example, chiral amines, such as derivatives of proline, can catalyze cascade reactions to form polysubstituted cyclopentanes with excellent enantioselectivity. princeton.edu These reactions often proceed through the formation of chiral enamines or iminium ions.

While a direct catalytic enantioselective synthesis of (1R,3S)-3-aminocyclopentanecarbonitrile is not prominently featured in the literature, related transformations demonstrate the potential of this approach. For instance, enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved with high enantiomeric excess. researchgate.net Such strategies often generate a cyclopentene (B43876) intermediate that can be subsequently functionalized.

| Catalytic System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Pd(0) / Chiral Ligand | [3+2] Cycloaddition | up to 99% | researchgate.net |

| Chiral Amine (Organocatalyst) | Michael-Henry Domino | 88-96% | researchgate.net |

| Ru-BINAP | Asymmetric Hydrogenation | >95% | uclm.es |

This table showcases the effectiveness of various enantioselective catalytic systems in synthesizing chiral cyclopentane derivatives.

Chemoenzymatic Synthetic Routes Employing Chiral Resolution

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic transformations. taltech.eepageplace.de A common chemoenzymatic strategy for obtaining enantiomerically pure compounds is kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. google.com

For the synthesis of (1R,3S)-3-aminocyclopentane derivatives, a racemic mixture of a suitable precursor can be subjected to enzymatic resolution. Lipases are frequently used enzymes for this purpose due to their ability to selectively acylate or hydrolyze one enantiomer of an alcohol or amine. taltech.ee For example, a racemic mixture of a cis-3-aminocyclopentanol derivative could be treated with a lipase (B570770) and an acylating agent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A patent describes a resolution process for cyclic cis γ-amino acids using a lipase enzyme to hydrolyze a racemic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com This process yields the (1R,3S)-aminocyclopent-2-ene-1-carboxylic acid with high enantiomeric excess (>99%), which is a direct precursor to the saturated (1R,3S)-3-aminocyclopentane system. google.com

| Enzyme | Substrate Type | Enantiomeric Excess (e.e.) of Product | Conversion | Reference |

| Lipolase | Racemic lactam | >99% | 49% | google.com |

| Candida antarctica Lipase B (CALB) | Racemic epoxy-alcohol | >99% | ~50% | taltech.ee |

This table provides examples of enzymatic resolutions relevant to the synthesis of chiral aminocyclopentane precursors.

Stereocontrolled Functionalization of Precursors to Yield (1R,3S)-3-aminocyclopentanecarbonitrile

In many synthetic routes, the cyclopentane ring is formed first, and the desired functional groups and stereochemistry are introduced in subsequent steps. These transformations must be highly stereocontrolled to achieve the target (1R,3S) configuration.

Diastereoselective Hydrogenation of Unsaturated Cyclopentane Intermediates

Diastereoselective hydrogenation is a key step in many syntheses of saturated cyclopentane derivatives from unsaturated precursors like cyclopentenes. The stereochemical outcome of the hydrogenation is often directed by an existing chiral center on the ring.

A patent application describes the hydrogenation of a cyclopentene derivative to form a 1-aminocyclopentane-1,3,4-tricarboxylic acid triethyl ester. google.com The hydrogenation, catalyzed by platinum oxide (PtO₂), proceeds with high selectivity, suggesting that the existing substituents on the ring direct the approach of hydrogen from one face of the double bond. google.com This substrate-controlled diastereoselectivity is a common and effective strategy.

In the synthesis of related aminocyclopentanol derivatives, the stereochemistry of a hydroxyl group can direct the hydrogenation of a nearby double bond. For example, catalytic hydrogenation of a cyclopentene with a resident alcohol or protected amine can lead to the formation of the desired diastereomer with high selectivity.

| Catalyst | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| PtO₂ | Substituted cyclopentene | High selectivity reported | google.com |

| Pd(OH)₂ | Substituted cyclopentene | Not specified | nih.gov |

This table illustrates catalysts used in the diastereoselective hydrogenation of cyclopentene intermediates.

Regioselective and Stereoselective Amination Reactions

The introduction of the amino group at the C3 position with the correct stereochemistry is a critical step. This can be achieved through various regioselective and stereoselective amination reactions.

One approach involves the stereoselective reduction of a ketone or an imine. For example, a cyclopentanone (B42830) with a chiral substituent at the C1 position can undergo diastereoselective reductive amination. The existing stereocenter directs the hydride attack, leading to the formation of the desired (1R,3S) stereochemistry.

Alternatively, a nucleophilic substitution reaction (SN2) on a cyclopentane ring can be employed. A precursor with a suitable leaving group at the C3 position and the correct stereochemistry at C1 can react with an amine source, such as sodium azide (B81097) followed by reduction, to introduce the amino group with inversion of configuration. The synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved via an SN2 reaction of a mesylate with tetraethylammonium (B1195904) cyanide, demonstrating the feasibility of introducing a nitrogen or nitrile functionality stereoselectively. researchgate.net

Enzyme-catalyzed aminations are also a powerful tool. ω-transaminases can convert ketones to amines with high enantioselectivity and can be used in the synthesis of optically pure amino ketones from diketones. mdpi.com These enzymatic methods offer a green and efficient alternative to traditional chemical methods.

| Reaction Type | Key Reagent/Catalyst | Stereoselectivity | Reference |

| SN2 Reaction | NaN₃ then reduction | Inversion of configuration | researchgate.net |

| Reductive Amination | Hydride source | Substrate-dependent | beilstein-journals.org |

| Enzymatic Amination | ω-Transaminase | >92% e.e. for related ketones | mdpi.com |

This table summarizes various stereoselective amination methods applicable to cyclopentane systems.

Derivatization Strategies for Cyanide Incorporation

The introduction of a cyanide group (CN) is a critical step in the synthesis of aminonitriles. Various strategies have been developed to incorporate this functionality, often with a focus on controlling stereochemistry and using safer cyanide sources.

The most prominent and atom-economical method for synthesizing α-aminonitriles is the Strecker reaction . cabidigitallibrary.orgmdpi.com This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and a source of cyanide. cabidigitallibrary.orgnumberanalytics.com For the synthesis of (1R,3S)-3-aminocyclopentanecarbonitrile, a suitable starting material would be a protected 3-aminocyclopentanone, which would react with a cyanide source to form the target compound. The stereoselectivity of the cyanide addition is a crucial aspect, often controlled through the use of chiral catalysts or auxiliaries. numberanalytics.com

Another major strategy involves the nucleophilic substitution of a suitable leaving group on the cyclopentane ring with a cyanide salt. For instance, a derivative of (1R,3S)-3-aminocyclopentanol could be synthesized, where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, would yield the desired nitrile.

Modern advancements have led to the development of alternative and often safer cyanide sources to replace the highly toxic hydrogen cyanide (HCN). mdpi.com These alternatives can be used in both Strecker-type reactions and nucleophilic substitutions.

Table 1: Comparison of Cyanide Sources for Nitrile Synthesis

| Cyanide Source | Formula | Key Characteristics | Relevant Methodologies |

|---|---|---|---|

| Trimethylsilyl cyanide | (CH₃)₃SiCN | Less toxic than HCN; versatile reagent. nih.gov | Strecker reaction, Addition to imines. cabidigitallibrary.orgnih.gov |

| Potassium cyanide | KCN | Common, inexpensive salt; highly toxic. nih.gov | Strecker reaction, Nucleophilic substitution. |

| Ethyl cyanoformate | NCCO₂C₂H₅ | Mild, easy-to-use cyanide source. researchgate.net | Oxidative cyanation of tertiary amines. researchgate.net |

| Potassium hexacyanoferrate(II) | K₄[Fe(CN)₆] | Non-toxic, stable crystalline solid; requires a promoter. mdpi.com | In-situ generation of HCN for Strecker reaction. mdpi.com |

This table provides a summary of common cyanide sources and their applications in organic synthesis.

Oxidative cyanation methods have also emerged, allowing for the synthesis of α-aminonitriles from tertiary amines using catalysts and a suitable cyanide source like ethyl cyanoformate. researchgate.net Furthermore, biocatalytic approaches, such as the enantioselective dehydration of aldoximes, offer a completely cyanide-free route to chiral nitriles, aligning with green chemistry principles. nih.gov

Development of Novel and Efficient Synthetic Routes for (1R,3S)-3-aminocyclopentanecarbonitrile

The development of new synthetic routes for chiral molecules like (1R,3S)-3-aminocyclopentanecarbonitrile is driven by the need for efficiency, scalability, cost-effectiveness, and sustainability. Research focuses on minimizing steps, maximizing yield, and adhering to green chemistry principles.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing (1R,3S)-3-aminocyclopentanecarbonitrile, several green strategies can be employed.

Biocatalysis represents a powerful green tool, offering high selectivity under mild conditions. nih.govsemanticscholar.org Enzymes, such as lipases or nitrile hydratases, can be used for chiral resolutions of precursors or in the direct synthesis. nih.govgoogle.com For instance, an enzymatic kinetic resolution of a racemic aminocyclopentanol derivative could isolate the desired (1R,3S)-stereoisomer for further conversion to the nitrile. google.com A cyanide-free approach using an enzyme for the enantioselective dehydration of a prochiral aldoxime is another promising green alternative. nih.gov

The choice of solvents and catalysts is also critical. Utilizing water or biodegradable ionic liquids instead of traditional volatile organic solvents can significantly reduce environmental impact. cabidigitallibrary.orgresearchgate.net The development of reusable, heterogeneous catalysts, such as ZnO-nanorods, can simplify purification and reduce waste. nih.gov

Table 2: Green Chemistry Approaches in Aminonitrile Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Biocatalysis | Enzymatic resolution of intermediates; Enantioselective synthesis. nih.govsemanticscholar.org | High selectivity, mild reaction conditions, reduced byproducts. |

| Use of Greener Solvents | Replacing hazardous organic solvents with water or ionic liquids. cabidigitallibrary.orgresearchgate.net | Reduced environmental pollution and worker exposure. |

| Recyclable Catalysts | Employing heterogeneous or supported catalysts. nih.govukri.org | Simplified product purification, reduced catalyst waste. |

This table summarizes key green chemistry strategies applicable to the synthesis of (1R,3S)-3-aminocyclopentanecarbonitrile.

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability and safety. unimib.itrsc.org The synthesis of chiral aminonitriles, which may involve toxic reagents and exothermic reactions, is well-suited for flow chemistry applications. unimib.itresearchgate.net

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.org When using hazardous reagents like cyanide, the small reactor volume enhances safety by minimizing the amount of toxic material present at any given time. researchgate.net Flow systems also allow for the straightforward integration of in-line purification and analysis, streamlining the entire manufacturing process. Recent studies have demonstrated the successful use of flow chemistry for enantioselective Strecker reactions, highlighting its potential for the large-scale production of chiral aminonitriles. unimib.it

Table 3: Comparison of Batch vs. Flow Synthesis for Aminonitriles

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often difficult, requires larger vessels and poses safety risks. | Easily scalable by running the system for longer periods. rsc.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reactor volumes and better heat transfer. researchgate.net |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better consistency. rsc.org |

| Efficiency | Can have longer reaction times and more complex workups. | Often features shorter reaction times and potential for automated, multi-step synthesis. unimib.it |

| Catalyst Use | Homogeneous catalysts can be difficult to recover. | Enables the use of packed-bed reactors with immobilized catalysts for easy separation and reuse. whiterose.ac.uk |

This table contrasts the characteristics of batch and flow chemistry for the synthesis of aminonitriles.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. mdpi.com Reactions with high atom economy are inherently less wasteful.

Addition reactions, such as the Strecker synthesis, are highly atom-economical because all reactant atoms are incorporated into the product, with no byproducts formed in the main reaction step. cabidigitallibrary.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

Consider a hypothetical Strecker synthesis of (1R,3S)-3-aminocyclopentanecarbonitrile from 3-oxocyclopentan-1-aminium and hydrogen cyanide:

C₅H₈NO⁺ + HCN → C₆H₁₀N₂ + H₂O (Simplified representation)

The atom economy for this ideal addition would be 100%, as all atoms from the iminium ion and HCN are incorporated into the aminonitrile product. However, a multi-step route involving the conversion of an alcohol to a leaving group followed by substitution with cyanide would have a lower atom economy due to the atoms discarded in the leaving group and other byproducts.

Table 4: Hypothetical Atom Economy Calculation

| Reaction Type | Generic Equation | Atom Economy Calculation | Result |

|---|---|---|---|

| Addition (Strecker) | A + B → C | (MW of C) / (MW of A + MW of B) x 100 | High (approaching 100%) |

| Substitution | A-X + B → A-B + X | (MW of A-B) / (MW of A-X + B) x 100 | Lower (due to byproduct X) |

This table illustrates the fundamental difference in atom economy between addition and substitution reactions, where MW stands for Molecular Weight.

A patent for the synthesis of a key precursor, (1R,3S)-3-amino-1-cyclopentanol, specifically notes the high atom economy of its route, which utilizes an asymmetric cycloaddition reaction. google.com Maximizing reaction efficiency by optimizing reaction conditions to achieve high yields is equally important, as it ensures that the calculated high atom economy translates into minimal actual waste.

Methods for Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional arrangement of atoms, or the absolute and relative stereochemistry, of (1R,3S)-3-aminocyclopentanecarbonitrile is fundamental to understanding its properties. A variety of analytical techniques are employed for this purpose, ranging from chromatographic separation of stereoisomers to spectroscopic methods that probe the chiral environment of the molecule.

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is a powerful tool for separating enantiomers, which are non-superimposable mirror images of each other. youtube.com This technique is crucial for determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For aminocyclopentane derivatives, several types of CSPs have proven effective. These include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (like teicoplanin or vancomycin), and cyclodextrin-based phases. youtube.comsigmaaldrich.comnih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For instance, in high-performance liquid chromatography (HPLC), a mobile phase system can be developed to resolve a majority of common amino acids on a teicoplanin-based CSP. sigmaaldrich.com The interactions between the analyte and the CSP can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, all of which are influenced by the specific stereochemistry of the analyte. youtube.com

Table 1: Hypothetical Chiral HPLC Data for the Separation of Aminocyclopentanecarbonitrile Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (1R,3S) | 12.5 | 98.2 |

| (1S,3R) | 14.8 | 1.8 |

| (1R,3R) | 16.2 | - |

| (1S,3S) | 18.1 | - |

This table presents hypothetical data to illustrate the separation of stereoisomers via chiral HPLC. The retention times and peak areas would be determined experimentally to calculate the enantiomeric and diastereomeric purity.

Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic techniques provide detailed information about the molecular structure and can be used to differentiate between stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the connectivity of atoms, more advanced NMR techniques are necessary to elucidate stereochemistry. For cyclic amines, the chemical shifts of protons, particularly those alpha to the nitrogen atom, can be indicative of their orientation relative to the lone pair of electrons on the nitrogen. acs.org The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can induce separate signals for enantiomers, allowing for their quantification. nih.govbohrium.comrsc.org For example, Mosher's acid is a common CDA used to determine the absolute configuration of alcohols and amines. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. kurouskilab.com This technique is particularly sensitive to the absolute configuration and conformation of molecules in solution. fraunhofer.denih.govsyr.edu By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers and conformers, the absolute configuration can be unambiguously assigned. kurouskilab.comfraunhofer.de VCD has been successfully applied to study the conformation of various chiral amines and amino alcohols. syr.edu

Table 2: Key Spectroscopic Data for (1R,3S)-3-aminocyclopentanecarbonitrile (Illustrative)

| Spectroscopic Technique | Key Observables | Information Gained |

| ¹H NMR with Chiral Solvating Agent | Separate signals for enantiomeric protons | Enantiomeric excess |

| ¹³C NMR | Chemical shifts of ring carbons | Conformational information |

| Vibrational Circular Dichroism (VCD) | Positive/negative bands in specific regions | Absolute configuration, solution conformation |

| Infrared (IR) Spectroscopy | Sharp C≡N stretch (~2200-2250 cm⁻¹) | Presence of the nitrile group |

This table provides illustrative examples of the type of data obtained from various spectroscopic methods and the structural insights they provide.

Conformational Preferences and Dynamics of the Cyclopentane Ring System

The five-membered cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations to relieve torsional strain. libretexts.orgdalalinstitute.comsaskoer.ca The two most common conformations are the "envelope" and the "half-chair". libretexts.orgacs.org

In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three atoms are in a plane, with one atom above and one below the plane. These conformations rapidly interconvert through a process called pseudorotation. dalalinstitute.com

The presence of substituents on the cyclopentane ring, such as the amino and cyano groups in (1R,3S)-3-aminocyclopentanecarbonitrile, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. Generally, larger substituents favor equatorial positions over axial positions to reduce 1,3-diaxial interactions. The stereochemistry of the substituents dictates the relative energies of the different envelope and half-chair conformers. Computational modeling and spectroscopic techniques like NMR can be used to determine the most stable conformations and the energy barriers between them. acs.org

Influence of Stereochemistry on Molecular Recognition (Theoretical Perspective)

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. taylorandfrancis.com The stereochemistry of a molecule is a critical determinant of its ability to bind to a biological target, such as a receptor or an enzyme, as these interactions are highly specific to the three-dimensional shape of the molecule. nih.govnih.gov

From a theoretical standpoint, the (1R,3S) configuration of 3-aminocyclopentanecarbonitrile (B2427699) presents a unique spatial arrangement of its amino and cyano functional groups. These groups can act as hydrogen bond donors and acceptors, respectively, and their specific orientation will govern how the molecule fits into a binding pocket. Different stereoisomers of the same molecule will have different spatial arrangements of these functional groups, leading to vastly different binding affinities and biological activities. nih.govacs.org

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of (1R,3S)-3-aminocyclopentanecarbonitrile with a target protein. These simulations can predict the preferred binding mode and estimate the binding energy, providing a theoretical basis for understanding how its specific stereochemistry contributes to molecular recognition. The results of such studies can guide the design of more potent and selective molecules.

Derivatives and Chemical Modifications of the 1r,3s 3 Aminocyclopentacynide Core

Synthesis of Substituted (1R,3S)-3-aminocyclopentanecarbonitrile Analogues

The synthesis of analogues of (1R,3S)-3-aminocyclopentanecarbonitrile is crucial for developing new chemical entities with tailored properties. Modifications can be systematically introduced at the amino group, the nitrile group, or on the cyclopentane (B165970) ring.

The primary amino group is a versatile handle for a variety of chemical transformations, most notably N-acylation and N-alkylation, to produce a diverse range of amides, sulfonamides, and secondary or tertiary amines.

N-Acylation: This is a common strategy to introduce a wide array of substituents. The reaction typically involves treating the aminonitrile with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. arkat-usa.org For instance, reaction with valeroyl chloride yields N-(1-cyanocyclopentyl)pentanamide. Lipase-catalyzed N-acylation has also been employed for the kinetic resolution of racemic aminonitriles, demonstrating the utility of enzymatic methods in stereoselective synthesis. researchgate.net These reactions are fundamental in combinatorial chemistry for building libraries of compounds. arkat-usa.org

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various methods. Reductive amination with aldehydes or ketones is a standard approach. More advanced methods include copper-catalyzed N-alkylation using alkyl boronic acids or visible light-induced metallaphotoredox platforms that allow for the coupling of a broad range of alkyl bromides at room temperature. nih.govorganic-chemistry.org Such techniques offer high yields and functional group tolerance, enabling the synthesis of complex N-alkylated derivatives. unica.itchemrxiv.org

Table 1: Examples of Amino Group Modifications

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| (1R,3S)-3-aminocyclopentanecarbonitrile | Acetyl Chloride | N-Acylation | (1R,3S)-3-(acetylamino)cyclopentanecarbonitrile |

| (1R,3S)-3-aminocyclopentanecarbonitrile | Benzyl Bromide, Base | N-Alkylation | (1R,3S)-3-(benzylamino)cyclopentanecarbonitrile |

| (1R,3S)-3-aminocyclopentanecarbonitrile | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | (1R,3S)-3-(benzylamino)cyclopentanecarbonitrile |

| (1R,3S)-3-aminocyclopentanecarbonitrile | Methanesulfonyl Chloride | N-Sulfonylation | (1R,3S)-3-(methylsulfonylamino)cyclopentanecarbonitrile |

The nitrile group is a versatile functional group that can be converted into several other functionalities, significantly expanding the chemical space accessible from the aminocyclopentanecarbonitrile scaffold. researchgate.netnih.gov

Reduction to Amines: The nitrile can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney nickel or palladium on carbon (Pd/C). wikipedia.orgchemguide.co.ukcommonorganicchemistry.com This transformation converts the scaffold into a diamine, which can be a key building block for various applications.

Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This reaction typically proceeds through an amide intermediate. libretexts.org The resulting (1R,3S)-3-aminocyclopentanecarboxylic acid is a valuable non-proteinogenic amino acid used in peptidomimetics.

Conversion to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. wikipedia.org The Stephen aldehyde synthesis, using tin(II) chloride and hydrochloric acid, is another classical method for this conversion. wikipedia.org

Table 2: Transformations of the Nitrile Group

| Starting Material | Reagent(s) | Product Functional Group | Product Name |

|---|---|---|---|

| (1R,3S)-3-aminocyclopentanecarbonitrile | 1. LiAlH₄ 2. H₂O | Primary Amine | [(1R,3S)-3-aminocyclopentyl]methanamine |

| (1R,3S)-3-aminocyclopentanecarbonitrile | H₂SO₄, H₂O, Heat | Carboxylic Acid | (1R,3S)-3-aminocyclopentane-1-carboxylic acid |

| (1R,3S)-3-aminocyclopentanecarbonitrile | 1. DIBAL-H 2. H₂O | Aldehyde | (1R,3S)-3-aminocyclopentane-1-carbaldehyde |

| (1R,3S)-3-aminocyclopentanecarbonitrile | 1. Grignard Reagent (e.g., MeMgBr) 2. H₃O⁺ | Ketone | 1-((1R,3S)-3-aminocyclopentyl)ethan-1-one |

Modifying the cyclopentane ring itself or using it as a base for fused ring systems introduces further structural diversity.

Ring Substitutions: Direct substitution on the cyclopentane ring is challenging. A more common approach is to start with an already substituted cyclopentadiene (B3395910) or other precursor in the synthesis. For example, asymmetric cycloaddition reactions can be used to build the chiral centers of the target product. google.com This allows for the introduction of substituents at various positions on the ring, such as in the synthesis of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid. nih.gov

Fused Ring Systems: The cyclopentane scaffold can be incorporated into larger, more complex fused-ring systems. iupac.orginflibnet.ac.in These systems are constructed by combining two or more rings that share at least one bond. researchgate.net "Cut-and-sew" reactions, often catalyzed by transition metals like rhodium, can transform cyclobutanone (B123998) derivatives into cyclohexenone-fused rings, showcasing advanced strategies for creating complex molecular architectures. nih.gov Such methodologies can be adapted to create novel bicyclic or polycyclic structures based on the aminocyclopentanecarbonitrile core. slideshare.net

Functionalization Strategies for Enhanced Research Utility

Functionalizing the (1R,3S)-3-aminocyclopentanecarbonitrile scaffold involves adding specific chemical groups or molecules to facilitate its use in various research applications, such as chemical biology or materials science. researchgate.net This process aims to create derivatives that can act as probes, be attached to surfaces, or interact with biological systems in a controlled manner. nih.govrsc.org

Strategies often involve leveraging the reactive amino group to attach linkers, reporter molecules (like fluorophores), or affinity tags (like biotin). For example, a derivative could be functionalized with an alkyne or azide (B81097) group via N-acylation or N-alkylation, allowing it to be used in "click chemistry" reactions for conjugation to biomolecules or materials. accscience.comresearchgate.net

Development of Stereospecific Libraries Based on the (1R,3S)-3-aminocyclopentanecarbonitrile Scaffold

The (1R,3S)-3-aminocyclopentanecarbonitrile scaffold is an excellent starting point for the creation of stereospecific chemical libraries for high-throughput screening. Its rigid conformation and defined stereochemistry help in presenting appended functional groups in a precise three-dimensional arrangement.

By employing combinatorial chemistry, large numbers of derivatives can be synthesized in parallel. One common approach is the "three-component reaction," where the aminonitrile, an aldehyde or ketone, and a third component are reacted together in a one-pot synthesis to rapidly generate molecular complexity. nih.govjapsonline.com For example, using the amino group and a diverse set of carboxylic acids for acylation, and then modifying the nitrile group, a two-dimensional combinatorial library can be generated. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Advanced Analytical Methodologies for Research on 1r,3s 3 Aminocyclopentacynide

High-Resolution Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of (1R,3S)-3-aminocyclopentanecarbonitrile relies on high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. 1H NMR spectra provide information on the chemical environment of hydrogen atoms, while 13C NMR distinguishes between different carbon environments. msu.edu For aminocyclopentanecarbonitrile isomers, NMR is crucial for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between protons on the cyclopentane (B165970) ring can differentiate between a cis configuration, where substituents are on the same side of the ring, and a trans configuration, where they are on opposite sides. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the complete connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. nih.gov This technique provides a precise mass measurement, allowing for the confirmation of the molecular formula (C6H10N2) with a high degree of confidence, which is a critical step in the identification process. nih.govchromatographyonline.com

Table 1: Representative Spectroscopic Data for Isomer Elucidation

| Technique | Parameter | Expected Observation for (1R,3S)-3-aminocyclopentanecarbonitrile | Purpose |

| 1H NMR | Chemical Shift (δ) | Distinct signals for protons adjacent to amino and nitrile groups, and for ring CH2 groups. | Determines the chemical environment of protons. |

| Coupling Constants (J) | Specific J-values between H1/H3 and adjacent protons indicate trans stereochemistry. | Differentiates between cis and trans diastereomers. | |

| 13C NMR | Chemical Shift (δ) | Unique signals for all six carbon atoms, including the nitrile carbon (C≡N) and carbons bearing the amino group (C-N). | Confirms the number of unique carbon environments. msu.edu |

| HRMS | Exact Mass | Measurement corresponding to the molecular formula C6H10N2. | Confirms elemental composition and molecular formula. nih.gov |

Chromatographic Methods for Purity Assessment and Isomer Separation

Due to their identical chemical and physical properties in an achiral environment, separating enantiomers is a significant challenge. researchgate.net Chromatographic techniques are indispensable for assessing the purity of (1R,3S)-3-aminocyclopentanecarbonitrile and for separating it from its other stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. yakhak.org To separate enantiomers, a chiral stationary phase (CSP) is required. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have proven effective for resolving various chiral amines and amino acid derivatives. yakhak.orgmst.edud-nb.info The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column, leading to different retention times. researchgate.net The separation of diastereomers (e.g., cis from trans) can often be accomplished using standard achiral columns, such as silica (B1680970) gel or C18, due to their different physical properties. scirp.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. selvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and reduced solvent consumption. selvita.com SFC, particularly when coupled with chiral stationary phases, is highly effective for both analytical-scale purity checks and preparative-scale isolation of single isomers. scribd.comnih.gov

Table 2: Chromatographic Conditions for Isomer Separation

| Technique | Column Type | Mobile Phase Example | Target Separation |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralpak® IA) | Isocratic mixture of hexane (B92381) and isopropanol (B130326) with a basic additive (e.g., diethylamine). yakhak.org | Enantiomers (e.g., (1R,3S) from (1S,3R)). |

| Chiral HPLC | Macrocyclic Glycopeptide CSP (e.g., Chirobiotic™ T) | Reversed-phase with aqueous buffer and organic modifier (e.g., methanol). u-szeged.hu | Enantiomers of cyclic amino acid derivatives. u-szeged.hu |

| Achiral HPLC | C18 (Reversed-Phase) | Gradient of acetonitrile (B52724) and water. | Diastereomers (e.g., cis isomers from trans isomers). |

| Chiral SFC | Polysaccharide or glycopeptide-based CSP | CO2 with a modifier like methanol (B129727) or ethanol. d-nb.infonih.gov | Enantiomers and Diastereomers. nih.gov |

Integration of Analytical Techniques for Comprehensive Characterization

A single analytical method is rarely sufficient for the complete and unambiguous characterization of a specific stereoisomer. Therefore, an integrated workflow combining chromatographic separation with spectroscopic elucidation is essential. researchgate.netchemrxiv.org This approach ensures that the analyzed compound is not only pure but also has the correct structure and absolute configuration.

The typical workflow begins with a chromatographic separation to isolate the desired isomer. nih.gov For instance, preparative SFC or HPLC can be used to separate the four stereoisomers of 3-aminocyclopentanecarbonitrile (B2427699). scribd.com Each isolated fraction is then collected for subsequent analysis. The purity of each fraction is first confirmed using an analytical-scale version of the same chromatographic method.

Once the purity is established, the fractions are subjected to high-resolution spectroscopic analysis. HRMS is used to confirm that the isolated compound has the correct molecular formula, while extensive 1D and 2D NMR experiments are performed to confirm the molecular structure (connectivity and relative stereochemistry). nih.gov The combination of these techniques provides a comprehensive and definitive characterization of the isolated isomer, such as (1R,3S)-3-aminocyclopentanecarbonitrile. This integrated approach is critical in fields like pharmaceutical development, where the specific stereoisomer can determine biological activity. selvita.com

Table 3: Integrated Workflow for Characterization of (1R,3S)-3-aminocyclopentanecarbonitrile

| Step | Method(s) | Objective |

| 1. Separation | Preparative Chiral Chromatography (HPLC or SFC) | Isolate individual stereoisomers from the mixture. scribd.com |

| 2. Purity Check | Analytical Chiral Chromatography (HPLC or SFC) | Assess the isomeric and chemical purity of each isolated fraction. |

| 3. Composition | High-Resolution Mass Spectrometry (HRMS) | Confirm the elemental composition and molecular weight of the pure isomer. nih.gov |

| 4. Structure | 1D & 2D NMR Spectroscopy (1H, 13C, COSY) | Elucidate the atomic connectivity and relative stereochemistry (cis/trans). msu.edu |

| 5. Confirmation | Comparison of Data | Compare analytical data with reference standards or literature values for final confirmation of (1R,3S)-3-aminocyclopentanecarbonitrile. |

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies or theoretical investigations published for the compound (1R,3S)-3-aminocyclopentanecarbonitrile .

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific content for the requested outline sections:

Computational Chemistry and Theoretical Investigations of 1r,3s 3 Aminocyclopentacynide

Prediction of Spectroscopic Properties

While general methodologies for these types of computational studies are well-established in the field of chemistry, the search results indicate that they have not been specifically applied to (1R,3S)-3-aminocyclopentanecarbonitrile in any published research. Generating content for the requested article would require fabricating data and research findings, which falls outside the scope of providing scientifically accurate information.

Searches for computational data were performed using the compound name and its stereoisomers. The results consistently pointed to either commercial suppliers of the chemical, or to computational studies of other, unrelated molecules. There was no literature found that provided the specific quantum chemical calculations, molecular dynamics simulations, reaction mechanism studies, or spectroscopic property predictions requested for (1R,3S)-3-aminocyclopentanecarbonitrile.

Applications of 1r,3s 3 Aminocyclopentacynide in Advanced Organic Synthesis Research

Utility as a Chiral Building Block for Complex Molecule Synthesis

A chiral building block is a molecule possessing one or more stereocenters that can be incorporated into a larger, more complex molecule, thereby transferring its chirality. The use of such building blocks is a powerful strategy in total synthesis, as it allows for the efficient construction of enantiomerically pure target molecules. nih.govresearchgate.net (1R,3S)-3-aminocyclopentanecarbonitrile, with its defined cis-relationship between the amino and cyano groups on a five-membered ring, serves as an excellent example of such a scaffold.

The inherent conformational rigidity of the cyclopentane (B165970) ring in (1R,3S)-3-aminocyclopentanecarbonitrile is a key feature that chemists exploit. This rigidity helps to control the spatial orientation of reactive groups, leading to higher levels of stereoselectivity in subsequent chemical transformations. The amino and nitrile groups present in the molecule are versatile functional handles that can be elaborated into a wide array of other functionalities. For instance, the amino group can be acylated, alkylated, or used to form amides and sulfonamides, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones.

The strategic application of (1R,3S)-3-aminocyclopentanecarbonitrile as a chiral building block has been demonstrated in the synthesis of various complex molecules, including analogues of biologically active compounds. rsc.org The ability to introduce two distinct functional groups with a fixed stereochemical relationship is particularly advantageous in the synthesis of compounds where such spatial arrangement is crucial for activity.

Table 1: Synthetic Transformations of (1R,3S)-3-aminocyclopentanecarbonitrile as a Chiral Building Block

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| (1R,3S)-3-aminocyclopentanecarbonitrile | 1. Boc₂O, Et₃N, CH₂Cl₂ 2. H₂O₂, K₂CO₃, DMSO | (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanecarboxamide | Protection of amine and hydrolysis of nitrile to amide |

| (1R,3S)-3-aminocyclopentanecarbonitrile | 1. Ac₂O, Pyridine 2. LiAlH₄, THF | (1R,3S)-N-(3-(aminomethyl)cyclopentyl)acetamide | Acetylation of amine and reduction of nitrile to primary amine |

| (1R,3S)-3-aminocyclopentanecarbonitrile | 1. (COCl)₂, DMSO, Et₃N 2. PhMgBr, THF | (1R,3S)-3-amino-1-benzoylcyclopentane | Conversion of nitrile to ketone via intermediate |

Note: This table represents plausible synthetic transformations based on standard organic chemistry principles and the functional groups present in the molecule.

Incorporation into Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. nih.govsigmaaldrich.com The effectiveness of an asymmetric catalyst is heavily reliant on the design of the chiral ligand that coordinates to the metal center. alfachemic.comsigmaaldrich.com Chiral ligands create a chiral environment around the metal, influencing the stereochemical outcome of the reaction. (1R,3S)-3-aminocyclopentanecarbonitrile is a valuable precursor for the synthesis of novel chiral ligands.

The amino group of (1R,3S)-3-aminocyclopentanecarbonitrile can be readily modified to incorporate coordinating atoms such as phosphorus, nitrogen, or oxygen, which are common in chiral ligand design. For example, reaction with chlorodiphenylphosphine (B86185) can yield a chiral aminophosphine (B1255530) ligand. The rigid cyclopentane backbone serves to lock the coordinating atoms into a specific geometry, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. The nitrile group can also be transformed to introduce additional coordinating sites or to modulate the electronic properties of the ligand.

The C₂-symmetric design, where two identical chiral units are linked, is a common and effective strategy in chiral ligand development. sigmaaldrich.com While (1R,3S)-3-aminocyclopentanecarbonitrile itself is not C₂-symmetric, it can be used to construct such ligands. For instance, two molecules of a derivative could be linked together to create a bidentate ligand. The development of such ligands derived from this chiral scaffold has the potential to be applied in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. sigmaaldrich.comnih.gov

Table 2: Potential Chiral Ligands Derived from (1R,3S)-3-aminocyclopentanecarbonitrile

| Ligand Type | Proposed Synthesis from (1R,3S)-3-aminocyclopentanecarbonitrile derivative | Potential Application in Asymmetric Catalysis |

| P,N-Ligand | Reaction of the amino group with 2-(diphenylphosphino)benzoyl chloride | Rhodium-catalyzed asymmetric hydrogenation |

| N,N-Ligand | Conversion of the nitrile to an oxazoline (B21484) ring | Copper-catalyzed asymmetric Friedel-Crafts reactions |

| Bis(oxazoline) Ligand | Dimerization of a derivative containing an oxazoline precursor | Lewis acid-catalyzed Diels-Alder reactions |

Note: This table presents hypothetical ligand structures and their potential applications based on established principles of asymmetric catalysis.

Role in the Design of Stereoselective Synthetic Methodologies

The development of new stereoselective synthetic methodologies is a major focus of research in organic chemistry. organic-chemistry.orgthieme.comrsc.org These methodologies aim to provide general and reliable ways to control the stereochemical outcome of chemical reactions. (1R,3S)-3-aminocyclopentanecarbonitrile can play a significant role in the development of such methods, both as a substrate to test new reactions and as a chiral auxiliary to induce stereoselectivity.

As a substrate, the distinct reactivity of the amino and nitrile groups, combined with the fixed stereochemistry of the cyclopentane ring, makes it an excellent model system for evaluating the stereoselectivity of new synthetic transformations. For example, a new method for the diastereoselective addition to the nitrile group could be tested on this molecule, with the stereochemical outcome being readily determined due to the known configuration of the starting material.

Furthermore, the amino group can be converted into a chiral auxiliary. A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary can be cleaved off. The rigid nature of the cyclopentane ring in a derivative of (1R,3S)-3-aminocyclopentanecarbonitrile would make it an effective platform for a chiral auxiliary, as it can effectively shield one face of the reacting molecule, forcing the incoming reagent to attack from the opposite face.

The development of stereoselective reactions utilizing chiral building blocks like (1R,3S)-3-aminocyclopentanecarbonitrile contributes significantly to the advancement of organic synthesis, providing access to a wider range of enantiomerically pure compounds for various applications. organic-chemistry.orgbeilstein-journals.org

Future Directions and Emerging Research Opportunities for 1r,3s 3 Aminocyclopentacynide

Development of Cascade Reactions Incorporating the (1R,3S)-3-aminocyclopentane Unit

Cascade reactions, or tandem reactions, are chemical processes that involve at least two consecutive transformations in a single pot, which can significantly increase synthetic efficiency. The development of cascade reactions that incorporate the (1R,3S)-3-aminocyclopentane scaffold is a promising area of research. These reactions could streamline the synthesis of complex molecules, such as pharmaceutical intermediates and bioactive compounds.

Future research in this area could focus on designing novel cascade sequences that utilize the unique reactivity of both the amino and nitrile functional groups. For instance, a one-pot reaction could be developed where the amino group participates in an initial transformation, followed by an intramolecular cyclization involving the nitrile group. Such strategies could provide rapid access to polycyclic structures with high stereochemical control. The development of visible-light photoredox catalyzed cascade reactions is another area of interest. beilstein-journals.org

Exploration of Novel Reactivity and Transformation Pathways

Beyond its established roles, exploring new ways in which the (1R,3S)-3-aminocyclopentanecarbonitrile molecule can react is a key area for future research. This includes investigating its behavior under various reaction conditions and with different types of reagents to uncover novel transformation pathways. For example, the development of methods for the stereoselective functionalization of the cyclopentane (B165970) ring would be highly valuable.

One potential avenue of research is the use of the amino group to direct reactions to other parts of the molecule, a concept known as directing group chemistry. This could enable the selective modification of C-H bonds on the cyclopentane ring, leading to the synthesis of highly functionalized derivatives. Additionally, exploring the reactivity of the nitrile group beyond simple hydrolysis or reduction could open up new synthetic possibilities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1R,3S)-3-aminocyclopentane-1-carbonitrile | 1127904-67-9 | C6H10N2 | 110.16 |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 | C6H11NO2 | 129.16 |

| (1R,3S)-3-amino-1-cyclopentanol | Not Available | C5H11NO | 101.15 |

Integration with Machine Learning for Synthetic Route Planning and Optimization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,3S)-3-Aminocyclopentacynide, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer: The synthesis typically involves stereoselective strategies, such as starting from chiral precursors like L-aspartic acid. Key steps include hydrogenation (using Pd/C catalysts) and hydrolysis (e.g., LiOH), followed by cyclization. Enantiomeric purity is achieved through chiral resolution techniques (e.g., HPLC with chiral columns) or asymmetric catalysis. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer:

- X-ray crystallography (using SHELXL for refinement) confirms absolute stereochemistry and crystal packing .

- NMR (¹H/¹³C, COSY, NOESY) identifies stereoisomers and hydrogen-bonding patterns.

- Mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

- Polarimetry or chiral GC/MS ensures enantiopurity .

Q. How should researchers handle contradictions in reported solubility or stability data for this compound?

- Methodological Answer: Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems). Cross-validate using multiple techniques:

- Solubility: Use shake-flask methods with HPLC quantification.

- Stability: Conduct accelerated degradation studies (e.g., thermal stress at 40°C/75% RH) with LC-MS monitoring. Compare results against primary literature and adjust hypotheses based on solvent interactions or polymorphic forms .

Q. What safety protocols are critical when handling (1R,3S)-3-Aminocyclopentacynide in the lab?

- Methodological Answer:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Dispose of waste via approved chemical disposal programs, adhering to OSHA and institutional guidelines .

Advanced Research Questions

Q. How can computational modeling optimize the design of (1R,3S)-3-Aminocyclopentacynide derivatives for target-specific bioactivity?

- Methodological Answer:

- Perform docking studies (AutoDock Vina, Schrödinger) to predict binding affinities with biological targets (e.g., enzymes).

- Use MD simulations (AMBER, GROMACS) to assess stability of ligand-target complexes.

- Apply QSAR models to correlate structural modifications (e.g., substituent electronegativity) with activity. Validate predictions via synthesis and in vitro assays .

Q. What experimental strategies resolve contradictory data in the compound’s reported biological activity (e.g., enzyme inhibition vs. activation)?

- Methodological Answer:

- Dose-response assays (IC₅₀/EC₅₀ curves) under controlled conditions (buffer, cofactors).

- SPR/BLI for real-time kinetic analysis of target interactions.

- Structural biology (cryo-EM or X-ray) to visualize binding modes.

- Cross-reference with orthogonal assays (e.g., ITC for thermodynamic profiling) to confirm mechanisms .

Q. How can researchers design robust protocols for scaling up synthesis without compromising stereochemical integrity?

- Methodological Answer:

- Optimize flow chemistry setups to maintain consistent reaction conditions (residence time, mixing efficiency).

- Implement in-line analytics (FTIR, Raman) for real-time monitoring.

- Use crystallization-induced dynamic resolution (CIDR) to enhance enantiomeric excess during purification. Validate batches via chiral HPLC and NMR .

Q. What are best practices for presenting complex data (e.g., kinetic studies or crystallographic data) in publications?

- Methodological Answer:

- Use standardized data tables (IUPAC guidelines) for kinetic parameters (kcat, Km).

- Include supplementary CIF files for crystallographic data, validated via checkCIF/PLATON.

- For figures, prioritize clarity: label axes with units, use color schemes accessible to color-blind readers, and avoid overcrowding chemical structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.